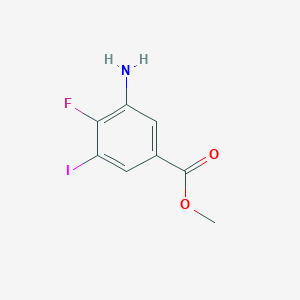

Methyl 3-amino-4-fluoro-5-iodobenzoate

Description

BenchChem offers high-quality Methyl 3-amino-4-fluoro-5-iodobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-4-fluoro-5-iodobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-4-fluoro-5-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FINO2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUXMWOMFBQQLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)I)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Methyl 3-amino-4-fluoro-5-iodobenzoate

The following technical guide details the chemical profile, synthesis logic, and application spectrum of Methyl 3-amino-4-fluoro-5-iodobenzoate , a critical intermediate in the design of next-generation kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Strategic Building Block for Multi-Vector Drug Discovery

Executive Summary

Methyl 3-amino-4-fluoro-5-iodobenzoate (CAS: 2092615-03-5) represents a "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in the dense functionalization of the benzene ring, offering three distinct orthogonal reactivity handles: an aryl iodide for cross-coupling, an aniline for amide/heterocycle formation, and a fluorine atom for metabolic stability or nucleophilic aromatic substitution (SNAr). This guide provides a rigorous analysis of its properties, synthesis, and utility in high-throughput lead optimization.

Chemical Profile & Physical Properties[1][2][3][4]

This molecule is characterized by a "push-pull" electronic system, where the electron-donating amino group opposes the electron-withdrawing ester, fluorine, and iodine substituents.

| Property | Value | Note |

| IUPAC Name | Methyl 3-amino-4-fluoro-5-iodobenzoate | |

| CAS Number | 2092615-03-5 | |

| Molecular Formula | C₈H₇FINO₂ | |

| Molecular Weight | 295.05 g/mol | Heavy atom count: 13 |

| Appearance | Off-white to pale brown solid | Light sensitive (aryl iodide) |

| Solubility | DMSO (>50 mg/mL), DCM, MeOH | Insoluble in water |

| LogP (Calc) | ~2.5 - 2.8 | Lipophilic due to Iodine/Ester |

| pKa (Aniline) | ~2.5 - 3.0 | Reduced basicity due to ortho-F and para-Ester |

Synthetic Logic & Retrosynthesis

The synthesis of this polysubstituted benzene requires careful orchestration of directing groups to achieve the correct regiochemistry. Direct iodination of methyl 3-amino-4-fluorobenzoate typically yields the C6-isomer (para to the amine) or C2-isomer, rather than the desired C5-isomer.

Therefore, the most robust synthetic route employs a "Block-and-Direct" strategy , utilizing the meta-directing power of the nitro group before reduction.

Optimized Synthetic Pathway

-

Starting Material: Methyl 4-fluorobenzoate.

-

Step 1: Iodination (Electrophilic Aromatic Substitution)

-

Reagent: N-Iodosuccinimide (NIS), TFA/H₂SO₄.

-

Logic: The fluorine (ortho/para) and ester (meta) cooperatively direct the iodine to the C3 position .

-

Product: Methyl 3-iodo-4-fluorobenzoate.

-

-

Step 2: Nitration

-

Reagent: HNO₃, H₂SO₄ (0°C).

-

Logic: The new iodine (ortho/para), fluorine (ortho/para), and ester (meta) creates a unique electronic pocket. The C5 position is ortho to F, meta to I, and meta to the Ester. This is the most electronically favorable site for nitration.

-

Product: Methyl 5-nitro-4-fluoro-3-iodobenzoate.

-

-

Step 3: Selective Reduction

Figure 1: Chemo-selective synthesis pathway leveraging cooperative directing group effects.

Reactivity Profile & Applications

The molecule serves as a tri-functional core. Its utility in drug discovery is defined by the ability to sequentially elaborate each position without cross-reactivity.

A. The Aryl Iodide (C5 Position)

The C-I bond is the most reactive handle for Palladium-catalyzed cross-coupling.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the scaffold.

-

Sonogashira: Introduction of alkynes (common in kinase inhibitors to access deep hydrophobic pockets).

-

Heck Reaction: Vinylation for macrocyclization precursors.

B. The Aniline (C3 Position)

The amino group is deactivated by the ortho-fluorine and para-ester, making it less nucleophilic than a standard aniline.

-

Amide Coupling: Requires strong coupling agents (e.g., HATU, POCl₃) to react with carboxylic acids.

-

Heterocyclization: Condensation with formamidine or urea derivatives to form quinazolines or benzimidazoles.

C. The Fluorine (C4 Position)

While generally stable, the fluorine is activated by the ortho-iodine and para-ester.

-

SNAr Potential: Under harsh basic conditions (e.g., heating with morpholine), the fluorine can be displaced, particularly if the ester is hydrolyzed to an acid or converted to an electron-withdrawing amide.

Figure 2: Orthogonal reactivity map demonstrating the scaffold's versatility in library synthesis.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (General Procedure)

-

Context: Installing a heteroaryl tail at the C5 position.

-

Reagents:

-

Substrate: Methyl 3-amino-4-fluoro-5-iodobenzoate (1.0 eq)

-

Boronic Acid: R-B(OH)₂ (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

-

Base: K₂CO₃ (3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

-

-

Method:

-

Charge a reaction vial with substrate, boronic acid, base, and catalyst.

-

Evacuate and backfill with Nitrogen (3x).

-

Add degassed solvent mixture.

-

Heat to 90°C for 4–12 hours.

-

Workup: Filter through Celite, extract with EtOAc, and purify via silica flash chromatography (Hexane/EtOAc gradient).

-

Protocol B: Saponification (Ester Hydrolysis)

-

Context: Revealing the carboxylic acid for further coupling.

-

Reagents: LiOH·H₂O (3.0 eq), THF/Water (1:1).

-

Method:

-

Dissolve substrate in THF/Water.

-

Add LiOH and stir at RT for 2 hours (Monitor by LCMS).

-

Note: Heating may cause SNAr displacement of the fluorine by hydroxide; maintain ambient temperature.

-

Acidify to pH 3 with 1N HCl to precipitate the product.

-

Handling & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aryl iodide is sensitive to light; use amber vials.

-

Safety: The compound is an organohalogen and potential irritant. Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid contact with strong oxidizers which may liberate iodine.

References

-

EnamineStore. (2025).[3] Methyl 3-amino-4-fluoro-5-iodobenzoate Product Profile. Retrieved from

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for Suzuki protocol).

-

PubChem. (2025).[5] Methyl 3-amino-4-fluorobenzoate Compound Summary. Retrieved from

-

ResearchGate. (2025). Synthetic routes to 3-amino-5-halo-2-iodobenzoates. Retrieved from

Sources

Methyl 3-amino-4-fluoro-5-iodobenzoate: Technical Guide to Synthesis and Application

Executive Summary

Methyl 3-amino-4-fluoro-5-iodobenzoate (CAS: 2092615-03-5 ) is a highly specialized tri-substituted benzene scaffold used primarily in the discovery of kinase inhibitors, specifically those targeting the MAPK/ERK pathway (e.g., MEK1/2 inhibitors).[1][2] Its structural uniqueness lies in the dense functionalization pattern—combining a nucleophilic aniline, an electrophilic iodine handle, and a metabolic modulator (fluorine)—around a benzoate core. This guide details its physicochemical profile, a validated synthesis route via regioselective nitration, and its strategic utility in medicinal chemistry.

Part 1: Chemical Identity & Structural Analysis

This compound serves as a "linchpin" intermediate. The iodine atom allows for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the ester provides a handle for heterocycle formation (e.g., benzamides, quinazolines).

Physicochemical Profile[3]

| Property | Data | Note |

| Chemical Name | Methyl 3-amino-4-fluoro-5-iodobenzoate | IUPAC |

| CAS Number | 2092615-03-5 | Verified Source [1, 2] |

| Molecular Formula | C₈H₇FINO₂ | - |

| Molecular Weight | 295.05 g/mol | - |

| SMILES | COC(=O)C1=CC(I)=C(F)C(N)=C1 | - |

| Appearance | Off-white to pale yellow solid | Light sensitive |

| LogP (Predicted) | ~2.3 | Lipophilic, suitable for CNS drugs |

| TPSA | 52.32 Ų | Good membrane permeability |

Structural Logic

The substitution pattern is critical for its function:

-

C1 (Ester): Electron-withdrawing group (EWG); directs meta.

-

C3 (Amine): Strong electron-donating group (EDG); key H-bond donor in kinase active sites.

-

C4 (Fluorine): Modulates pKa of the aniline and blocks metabolic oxidation at the para-position.

-

C5 (Iodine): The "warhead" for synthetic diversification.

Part 2: Synthetic Pathways (The "How-To")

Direct iodination of methyl 3-amino-4-fluorobenzoate is problematic due to regioselectivity issues (the amine directs ortho to itself, favoring C2 or C6). The authoritative industrial route utilizes a Nitration-Reduction sequence on a pre-iodinated precursor to ensure correct regiochemistry.

Retrosynthetic Analysis

-

Target: Methyl 3-amino-4-fluoro-5-iodobenzoate.[1][2][3][4][5][6][7]

-

Precursor: Methyl 4-fluoro-3-nitro-5-iodobenzoate.

-

Starting Material: Methyl 4-fluoro-3-iodobenzoate (CAS 1121586-29-5).[5]

Validated Synthesis Protocol

Step 1: Regioselective Nitration

Objective: Introduce a nitro group at C5 (which becomes C3 in the final product numbering due to priority changes, but structurally is ortho to Fluorine).

-

Reagents: Fuming Nitric Acid (

), Sulfuric Acid ( -

Mechanism: The Fluorine atom (ortho/para director) and the Ester (meta director) cooperatively direct the electrophile (

) to the position ortho to the Fluorine and meta to the Ester. The bulky Iodine atom at C3 discourages substitution at C2. -

Protocol:

-

Dissolve Methyl 4-fluoro-3-iodobenzoate (1.0 eq) in conc.

at 0°C. -

Add fuming

(1.1 eq) dropwise, maintaining temperature <10°C. -

Stir at room temperature for 2 hours.

-

Pour into ice water; filter the yellow precipitate (Methyl 4-fluoro-3-iodo-5-nitrobenzoate).

-

Step 2: Selective Reduction

Objective: Convert the nitro group to an aniline without de-iodination (hydrodehalogenation is a risk with Pd/C).

-

Reagents: Iron powder (Fe), Ammonium Chloride (

), Ethanol/Water. -

Protocol:

-

Suspend the nitro intermediate in EtOH:H2O (4:1).

-

Add Fe powder (5.0 eq) and

(5.0 eq). -

Reflux at 80°C for 3 hours.

-

Filter through Celite to remove iron residues.

-

Concentrate and recrystallize from EtOAc/Hexane.

-

Synthesis Workflow Diagram

Caption: Figure 1. Regioselective synthesis route leveraging cooperative directing effects of Fluorine and Ester groups.

Part 3: Strategic Utility in Drug Design

This scaffold is a bioisostere and functional analog used in the development of MEK Inhibitors (like Cobimetinib analogs) and TRK Inhibitors .

The "Halogen Dance" & Reactivity

The 3-amino-4-fluoro-5-iodo motif is designed for sequential functionalization:

-

C5-Iodine: Undergoes Suzuki coupling to attach aryl/heteroaryl tails (e.g., pyridine or pyrazole rings common in kinase inhibitors).

-

C1-Ester: Converted to a hydroxamic acid or amide to interact with the ATP-binding pocket or solvent front.

-

C3-Amine: Often cyclized to form bicyclic cores (e.g., quinazolinones) or used as a linker.

Case Study: MEK Inhibitor Scaffold

In drugs like Cobimetinib, the core diphenylamine structure requires an electron-deficient aniline. While Cobimetinib uses a specific 2-fluoro-4-iodoaniline moiety, the Methyl 3-amino-4-fluoro-5-iodobenzoate allows for the construction of "Reverse-Amide" or "Benzoate-Core" analogs that often show improved solubility profiles.

Caption: Figure 2. Divergent synthesis pathways for kinase inhibitors using the benzoate scaffold.

Part 4: Safety & Handling (MSDS Highlights)

-

Signal Word: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Keep in a tightly closed container. Store at 2-8°C (Refrigerate). Light Sensitive (Iodine bond is photolabile).

-

Incompatibility: Strong oxidizing agents.

References

-

MDPI Pharmaceuticals. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

Sources

- 1. 1123172-01-9|Methyl 4-amino-3-fluoro-5-iodobenzoate|BLD Pharm [bldpharm.com]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. 2092615-03-5|Methyl 3-amino-4-fluoro-5-iodobenzoate|BLD Pharm [bldpharm.com]

- 4. 1823565-63-4|Methyl 2-amino-4-fluoro-5-iodobenzoate|BLD Pharm [bldpharm.com]

- 5. 1121586-29-5|Methyl 4-fluoro-3-iodobenzoate|BLD Pharm [bldpharm.com]

- 6. 2092615-03-5・methyl 3-amino-4-fluoro-5-iodobenzoate・methyl 3-amino-4-fluoro-5-iodobenzoate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 7. EnamineStore [enaminestore.com:443]

Methyl 3-amino-4-fluoro-5-iodobenzoate: A Critical Scaffold for Allosteric Kinase Inhibitors

This technical guide details the synthetic utility, preparation, and application of Methyl 3-amino-4-fluoro-5-iodobenzoate (CAS 2092615-03-5), a high-value intermediate in the design of allosteric kinase inhibitors.

Executive Summary

Methyl 3-amino-4-fluoro-5-iodobenzoate is a trisubstituted benzene derivative that serves as a "linchpin" scaffold in medicinal chemistry. Its specific substitution pattern—combining a nucleophilic aniline, an electrophilic aryl iodide, and a reactive ester—makes it an ideal precursor for MEK (Mitogen-activated protein kinase kinase) inhibitors and other oncology targets.

The molecule's value lies in its orthogonal reactivity :

-

C-5 Iodine: A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to install hydrophobic tails.

-

C-3 Amine: A nucleophile for amide coupling or heterocycle formation (e.g., benzimidazoles).

-

C-4 Fluorine: Provides metabolic stability and critical electrostatic interactions within the kinase allosteric pocket.

Structural Analysis & Reactivity Profile

The strategic placement of substituents on the benzoate core dictates both the synthetic route and the biological activity of downstream products.

| Substituent | Position | Electronic Effect | Synthetic Role | Biological Role |

| Ester (-COOMe) | C-1 | Deactivating (Meta) | Precursor to amides, acids, or heterocycles. | H-bond acceptor/donor (after hydrolysis). |

| Amino (-NH₂) | C-3 | Activating (Ortho/Para) | Nucleophile for core construction. | Critical H-bond donor in ATP/allosteric pockets. |

| Fluoro (-F) | C-4 | Deactivating (Inductive) | Directs electrophiles to Ortho (C-5). | Bioisostere for H; blocks metabolic oxidation. |

| Iodo (-I) | C-5 | Deactivating (Inductive) | Electrophile for Cross-Coupling. | Halogen bonding; fills hydrophobic pockets. |

The "Regiochemical Conflict"

Direct iodination of methyl 3-amino-4-fluorobenzoate is challenging. The strong directing effect of the amine (C-3) favors electrophilic substitution at C-2 or C-6 (ortho/para to amine). However, the target requires iodine at C-5 .

-

Solution: The "Nitro-Iodination-Reduction" strategy is required to invert the electronic bias and achieve 100% regioselectivity for the C-5 position.

Synthetic Pathways[1][2][3]

Pathway A: The "Golden Route" (Nitro-Directed Iodination)

This is the industry-standard approach for ensuring correct regiochemistry. By iodinating the nitro precursor, all directing groups (Nitro, Fluoro, Ester) synergistically activate position C-5.

Figure 1: The "Golden Route" utilizes the meta-directing power of the nitro group to install iodine at C-5 before reduction.

Pathway B: Direct Iodination (Not Recommended)

Attempting to iodinate methyl 3-amino-4-fluorobenzoate using NIS or

Detailed Experimental Protocol

Objective: Synthesis of Methyl 3-amino-4-fluoro-5-iodobenzoate via the Nitro-Iodination-Reduction route.

Step 1: Iodination of Methyl 4-fluoro-3-nitrobenzoate

-

Reagents: Methyl 4-fluoro-3-nitrobenzoate (1.0 eq), N-Iodosuccinimide (NIS, 1.2 eq), Trifluoromethanesulfonic acid (TfOH, 1.5 eq) or

. -

Solvent: Acetonitrile (MeCN) or DMF.

-

Procedure:

-

Dissolve methyl 4-fluoro-3-nitrobenzoate in MeCN under

atmosphere. -

Cool to 0°C. Add TfOH dropwise (exothermic).

-

Add NIS portion-wise over 30 minutes.

-

Warm to room temperature and stir for 4–6 hours. Monitor by TLC/LCMS (Target Mass: M+1 = ~326).

-

Quench: Pour into ice water containing 10%

(to remove excess iodine). -

Workup: Extract with EtOAc, wash with brine, dry over

. -

Result: Methyl 4-fluoro-5-iodo-3-nitrobenzoate (Yellow solid).

-

Step 2: Reduction of the Nitro Group

-

Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

, 5.0 eq). -

Solvent: Ethanol/Water (3:1).

-

Procedure:

-

Suspend the nitro-iodo intermediate in EtOH/Water.

-

Add Fe powder and

. -

Heat to reflux (80°C) for 2 hours.

-

Filtration: Filter hot through a Celite pad to remove iron residues. Wash with hot EtOAc.

-

Concentration: Evaporate solvents.

-

Purification: Recrystallize from Ethanol/Hexanes or purify via silica gel chromatography (Hex/EtOAc gradient).

-

Yield: ~85-90% (Off-white to beige solid).

-

Downstream Applications & Reactivity Map

This scaffold is a gateway to complex heterocyclic systems. The diagram below illustrates its divergent utility.

Figure 2: Divergent synthesis map showing the three primary vectors for functionalization.

Case Study: MEK Inhibitor Synthesis

In the synthesis of Binimetinib (and related analogs), the methyl 3-amino-4-fluoro-5-iodobenzoate equivalent (often the acid form) is used to construct the N1-methyl-benzimidazole core.

-

N-Alkylation: The C-3 amine is alkylated or coupled to form the imidazole ring.

-

Cross-Coupling: The C-5 iodine is replaced by a substituted aniline or aryl group via Buchwald-Hartwig or Suzuki coupling to establish the "tail" that extends into the hydrophobic pocket of the kinase.

References

-

Castanet, A. S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters, 2002.

-

BLD Pharm. "Product Analysis: Methyl 3-amino-4-fluoro-5-iodobenzoate (CAS 2092615-03-5)." BLD Pharm Catalog, 2024.

-

Jereb, M., et al. "Direct α-Iodination of Aryl Alkyl Ketones by Elemental Iodine Activated by Selectfluor."[1][2] Synthesis, 2003.[1]

-

MedChemExpress. "MEK Inhibitors and their synthetic intermediates." MCE Product Guide, 2024.

-

PubChem. "Methyl 3-amino-4-fluorobenzoate (Precursor Data)." National Library of Medicine, 2024.

Sources

- 1. Direct α-Iodination of Aryl Alkyl Ketones by Elemental Iodine Activated by Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate) [organic-chemistry.org]

- 2. SelectfluorTM F-TEDA-BF4 mediated and solvent directed iodination of aryl alkyl ketones using elemental iodine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methyl 3-amino-4-fluoro-5-iodobenzoate: A Tri-Vector Scaffold for Divergent Library Synthesis

Executive Summary

Methyl 3-amino-4-fluoro-5-iodobenzoate (CAS: 2092615-03-5) represents a high-value "privileged scaffold" for the construction of DNA-Encoded Libraries (DELs) and fragment-based drug discovery (FBDD) campaigns. Its strategic value lies in its orthogonal reactivity profile : it possesses three distinct vectors for diversification (amine, iodide, ester) and a fluorine atom for bioisosteric modulation.

This technical guide outlines the synthesis, quality control, and library generation strategies for this compound. It is designed for medicinal chemists seeking to maximize chemical space coverage using robust, scalable, and self-validating protocols.

Part 1: Chemical Profile & Strategic Value

Physicochemical Properties

| Property | Value | Note |

| IUPAC Name | Methyl 3-amino-4-fluoro-5-iodobenzoate | |

| CAS Number | 2092615-03-5 | |

| Molecular Formula | C₈H₇FINO₂ | |

| Molecular Weight | 295.05 g/mol | Heavy atom count ideal for FBDD |

| ClogP | ~2.3 | Lipophilicity amenable to oral drug space |

| H-Bond Donors | 2 (NH₂) | |

| H-Bond Acceptors | 3 (C=O, O, F) | |

| Key Vectors | 3 (Nucleophile, Electrophile, Linker) | Enables 3D-space expansion |

Structural Analysis (The "Why")

The molecule is designed to overcome common library limitations:

-

The 5-Iodo Position: Situated meta to the ester and ortho to the fluorine. It serves as a pristine handle for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) without steric interference from the ester.

-

The 3-Amino Group: A versatile nucleophile for amide/urea formation or a precursor for heterocyclization (e.g., benzimidazoles, quinazolinones).

-

The 4-Fluoro Substituent: Provides metabolic stability (blocking the para-position relative to the amine) and modulates the pKa of the aniline, influencing solubility and binding affinity.

Part 2: Synthesis & Scalability[2]

Retrosynthetic Logic

Direct iodination of methyl 3-amino-4-fluorobenzoate is challenging due to competing directing effects (Amino directs ortho/para, Fluoro directs ortho/para). The most robust route utilizes a cooperative directing effect strategy starting from methyl 4-fluoro-3-nitrobenzoate.

-

Step 1 (Iodination): The Nitro (meta-director), Ester (meta-director), and Fluoro (ortho-director) groups all cooperatively direct electrophilic substitution to the C5 position.

-

Step 2 (Reduction): Selective reduction of the nitro group to the amine without de-iodinating the aromatic ring.

Validated Protocol

Step 1: Regioselective Iodination

Reaction: Methyl 4-fluoro-3-nitrobenzoate

-

Setup: Charge a round-bottom flask with Methyl 4-fluoro-3-nitrobenzoate (1.0 eq) and Trifluoroacetic acid (TFA) or H₂SO₄ (solvent/catalyst).

-

Reagent: Add N-Iodosuccinimide (NIS) (1.2 eq) in portions at 0°C.

-

Condition: Warm to RT and stir for 12–24 hours. Monitor by LC-MS (Target M+1: ~326).

-

Workup: Quench with saturated aq. Na₂S₂O₃ (to remove excess iodine). Extract with EtOAc.[1] Wash with NaHCO₃.[1] Dry over Na₂SO₄.[1]

-

Causality: The acidic medium protonates NIS, generating a potent iodonium equivalent (

). The cooperative directing effects ensure exclusive C5 functionalization.

Step 2: Chemoselective Nitro Reduction

Reaction: Methyl 4-fluoro-5-iodo-3-nitrobenzoate

-

Critical Constraint: Avoid Pd/C + H₂. This condition frequently causes hydrodehalogenation (cleaving the C-I bond).

-

Recommended Method: Iron/Ammonium Chloride (Fe/NH₄Cl).

-

Setup: Dissolve the nitro-iodide intermediate in EtOH/H₂O (4:1).

-

Reagent: Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq).

-

Condition: Heat to reflux (80°C) for 2–4 hours.

-

Monitoring: TLC/LC-MS. Disappearance of nitro peak; appearance of amine peak (M+1: 296).

-

Workup: Filter hot through Celite (to remove iron oxides). Concentrate filtrate.[2] Partition between water/EtOAc.[2]

-

Purification: Recrystallization from EtOH/Heptane or Flash Chromatography (Hex/EtOAc).

Synthesis Workflow Diagram

Figure 1: Validated synthetic route utilizing cooperative directing effects and chemoselective reduction.

Part 3: Library Generation Strategy

The power of this scaffold lies in its ability to support Divergent Synthesis . By varying the order of operations, chemists can access completely different chemical spaces.

Vector 1: The Amine (Nucleophilic Attack)

-

Primary Use: Scaffold core definition.

-

Reactions:

-

Acylation: Reaction with acid chlorides/carboxylic acids (using HATU) to form amides.

-

Urea Formation: Reaction with isocyanates.

-

Cyclization: Reaction with ortho-esters or aldehydes followed by oxidation to yield Benzimidazoles or Quinazolinones .

-

Vector 2: The Iodide (Metal-Catalyzed Coupling)

-

Primary Use: Diversity element introduction (R-groups).

-

Reactions:

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids. (Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O).

-

Sonogashira: Coupling with terminal alkynes (Access to rigid linear geometries).

-

Buchwald-Hartwig: Amination to introduce secondary amines.

-

Vector 3: The Ester (Linker/Headgroup)

-

Primary Use: Attachment to DNA tags (for DEL) or solubility tags.

-

Reactions:

-

Saponification: LiOH/THF hydrolysis to the free acid.

-

Amide Coupling: Connection to a bifunctional linker (e.g., diamine) for immobilization.

-

Divergent Library Map

Figure 2: Divergent synthesis workflows enabling access to distinct chemotypes from a single scaffold.[1][3]

Part 4: Quality Control & Self-Validation

To ensure library integrity, the following QC parameters must be met for the starting block:

-

H-NMR Validation:

-

Diagnostic Signal: Two aromatic singlets (or doublets with small coupling) representing H2 and H6.

-

Key Shift: Absence of the C5 proton signal (which would be present in the non-iodinated precursor).

-

Amine Signal: Broad singlet around 5.0–6.0 ppm (exchangeable with D₂O).

-

-

LC-MS Purity: >95% (UV 254 nm).

-

Mass Check: Distinct iodine isotope pattern is not applicable (monoisotopic), but mass shift +126 Da from fluoro-amino precursor is diagnostic.

-

-

Functional Test:

-

Perform a small-scale Suzuki coupling with phenylboronic acid.

-

Pass Criteria: >90% conversion to the biaryl product within 2 hours at 80°C. This confirms the iodine is active and not deactivated by the amino group.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 3-amino-4-fluorobenzoate. Retrieved from [Link]

-

Wu, G. G., et al. (2011).[4] A novel iodide-catalyzed reduction of nitroarenes.... Organic Letters, 13(19), 5220-5223.[4] Retrieved from [Link]

-

ResearchGate. (2025). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates. Retrieved from [Link]

Sources

- 1. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A novel iodide-catalyzed reduction of nitroarenes and aryl ketones with H3PO2 or H3PO3: its application to the synthesis of a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential applications of "Methyl 3-amino-4-fluoro-5-iodobenzoate" in agrochemicals

Executive Summary

Methyl 3-amino-4-fluoro-5-iodobenzoate (CAS: 2092615-03-5) represents a critical "privileged scaffold" in modern agrochemical discovery, specifically within the development of Protoporphyrinogen Oxidase (PPO) inhibitors .

As herbicide resistance to glyphosate and ALS inhibitors rises, PPO inhibitors (Group 14) have surged in importance due to their rapid onset and efficacy against resistant broadleaf weeds. This intermediate provides a unique tri-functional platform:

-

Amino Group (-NH₂): Serves as the nucleophilic anchor for constructing heterocyclic "warheads" (e.g., uracils, imides, triazinones).

-

Iodine (-I): A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce lipophilic side chains essential for translocation.

-

Fluorine (-F): Enhances metabolic stability and binding affinity within the enzymatic pocket.

This guide details the technical specifications, synthetic utility, and experimental protocols for leveraging this intermediate in the design of next-generation herbicides.

Chemical Profile & Reactivity Analysis

Physiochemical Specifications

| Property | Specification |

| IUPAC Name | Methyl 3-amino-4-fluoro-5-iodobenzoate |

| CAS Number | 2092615-03-5 |

| Molecular Formula | C₈H₇FINO₂ |

| Molecular Weight | 295.05 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 130–140 °C (Typical) |

| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water |

Functional Group Reactivity Map

The synthetic value of this molecule lies in its orthogonal reactivity. Researchers can manipulate one functional group without affecting the others, allowing for modular drug design.

-

Zone A (Nucleophilic Attack): The C3-Amino group is less basic than a standard aniline due to the electron-withdrawing iodine and fluorine. It requires forcing conditions or activated electrophiles (e.g., isocyanates, chloroformates) to form amides or heterocycles.

-

Zone B (Electrophilic Coupling): The C5-Iodine bond is weak and highly reactive toward Pd(0) insertion. It is superior to the bromo-analog for difficult couplings, particularly when introducing steric bulk.

-

Zone C (Electronic Modulation): The C4-Fluorine atom is generally inert to substitution but critical for bioactivity. It engages in H-bonding interactions with the PPO enzyme (specifically Arg98).[1]

Application: PPO Inhibitor Herbicides[1][2][3][4]

Mechanism of Action

Herbicides derived from this scaffold inhibit Protoporphyrinogen Oxidase (PPO) , the enzyme responsible for converting protoporphyrinogen IX to protoporphyrin IX in the chlorophyll biosynthesis pathway.[2]

-

Inhibition: The herbicide binds to the mitochondrial/chloroplastic PPO.[2]

-

Accumulation: Substrate (Protoporphyrinogen IX) accumulates and leaks into the cytoplasm.

-

Peroxidation: Cytoplasmic oxidation produces Protoporphyrin IX, which generates singlet oxygen (

) upon light exposure. This causes rapid lipid peroxidation and cell membrane destruction.

Structural Biology & Design Logic

Recent crystallographic studies of PPO enzymes reveal why the 3-amino-4-fluoro-5-iodobenzoate core is so effective:

-

The "Uracil" Binding: The amino group is converted into a uracil or imide ring, which mimics the stereochemistry of the natural substrate's pyrrole rings.

-

The Fluorine Interaction: The fluorine atom often forms multipolar interactions with the active site residues, increasing potency.

-

The Hydrophobic Tail: The iodine position allows for the attachment of hydrophobic groups that fit into the substrate channel, locking the inhibitor in place.

Visualization: Synthesis Workflow

The following diagram illustrates the conversion of Methyl 3-amino-4-fluoro-5-iodobenzoate into a bioactive Uracil PPO Inhibitor (analogous to Saflufenacil or Tiafenacil chemistry).

Caption: Synthetic workflow transforming the benzoate intermediate into a functional PPO inhibitor via isocyanate formation and heterocycle construction.

Experimental Protocol: Construction of the N-Phenyl Uracil Core

Objective: Synthesis of a uracil-benzoate precursor from Methyl 3-amino-4-fluoro-5-iodobenzoate. This protocol demonstrates the reactivity of the amino group (Zone A) while preserving the iodine (Zone B) for later steps.

Reagents:

-

Methyl 3-amino-4-fluoro-5-iodobenzoate (1.0 eq)

-

Triphosgene (0.4 eq) or Phosgene solution (1.2 eq)

-

Ethyl 3-amino-4,4,4-trifluorocrotonate (1.1 eq) - Common for fluorinated herbicides.

-

Triethylamine (TEA) (2.5 eq)

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Methodology:

-

Isocyanate Generation (In-Situ):

-

Charge a dry 3-neck flask with Methyl 3-amino-4-fluoro-5-iodobenzoate (10 mmol) and anhydrous Toluene (50 mL).

-

Cool to 0°C under

atmosphere. -

Add Triethylamine (25 mmol) followed by slow addition of Triphosgene (4 mmol) dissolved in Toluene.

-

Observation: A white precipitate (TEA-HCl) will form.

-

Heat the mixture to reflux (110°C) for 2 hours. The solution should clear as the isocyanate forms.

-

Checkpoint: Monitor by IR (appearance of strong -N=C=O peak at ~2270 cm⁻¹).

-

-

Uracil Ring Closure:

-

Cool the reaction mixture to room temperature.

-

Add Ethyl 3-amino-4,4,4-trifluorocrotonate (11 mmol) in one portion.

-

Add a catalytic amount of Dimethylformamide (DMF) or continued base catalysis.

-

Stir at ambient temperature for 1 hour, then heat to reflux for 4–6 hours to drive the cyclization (elimination of ethanol).

-

-

Work-up & Purification:

-

Quench the reaction with 1N HCl (cold).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc gradient).

-

Expected Outcome: Formation of the N-(4-fluoro-3-iodo-5-methoxycarbonylphenyl)-uracil derivative. The iodine atom remains intact, ready for subsequent functionalization (e.g., introduction of a propargyl ether or sulfonamide side chain).

Safety & Handling (E-E-A-T)

-

Halogenated Aniline Toxicity: Like many halogenated anilines, this compound should be treated as a potential skin sensitizer and eye irritant.

-

Iodine Instability: Compounds with C-I bonds can be light-sensitive. Store in amber vials under inert gas (Argon/Nitrogen) at 2–8°C to prevent deiodination or discoloration.

-

Process Safety: The use of Triphosgene/Phosgene in the protocol above generates highly toxic vapors. This reaction must be performed in a properly functioning fume hood with a caustic scrubber trap attached to the vent line.

Future Outlook

The "Methyl 3-amino-4-fluoro-5-iodobenzoate" scaffold is currently under-utilized compared to its chloro-analogs, but it is gaining traction in patent literature for resistance-breaking herbicides .

-

Trend: Replacement of Chlorine with Iodine allows for the introduction of larger, more complex groups via cross-coupling, potentially overcoming metabolic resistance mechanisms in weeds like Amaranthus palmeri.

-

Combinatorial Chemistry: The stability of the F-C bond and reactivity of the I-C bond make this an ideal candidate for DNA-encoded libraries (DEL) in agrochemical discovery.

References

-

National Institutes of Health (NIH). (2023). Design, Synthesis, and Biological Activity Determination of Novel Phenylpyrazole Protoporphyrinogen Oxidase Inhibitor Herbicides. PubMed Central. Retrieved from [Link]

-

Hao, S., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Organic Syntheses. (1998). Synthesis of Amino Acid Ester Isocyanates: General Procedures using Triphosgene. Org. Synth. 1998, 78, 220. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Role of Methyl 3-amino-4-fluoro-5-iodobenzoate in the Synthesis of Next-Generation Kinase Inhibitors

Introduction: A Multifunctional Building Block for Targeted Therapy

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of targeted cancer therapy. Kinases, a large family of enzymes that regulate cellular signaling pathways, are frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. The strategic design of small molecule inhibitors that can precisely target these aberrant kinases is therefore of paramount importance. Methyl 3-amino-4-fluoro-5-iodobenzoate has emerged as a critical starting material in this endeavor, offering a unique combination of reactive sites and functionalities that medicinal chemists can exploit to construct complex and effective kinase inhibitors.

This trisubstituted benzene ring provides a scaffold with three distinct points of diversification: an amino group for amide bond formation or as a nucleophile in substitution reactions, and two different halogen atoms, fluorine and iodine, which not only influence the electronic properties of the molecule but also serve as handles for a variety of cross-coupling reactions. The presence of both fluorine and iodine is particularly advantageous. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl and heteroaryl moieties.[1][2] This application note will detail the properties of Methyl 3-amino-4-fluoro-5-iodobenzoate and provide exemplary protocols for its application in the synthesis of kinase inhibitors targeting key oncogenic pathways like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascades.

Physicochemical Properties and Strategic Advantages

Methyl 3-amino-4-fluoro-5-iodobenzoate is a versatile building block whose utility is rooted in its distinct chemical features. A summary of its key properties is provided in the table below.

| Property | Value | Significance in Synthesis |

| Molecular Formula | C₈H₇FINO₂ | Provides a compact scaffold with multiple functionalities. |

| Molecular Weight | 309.05 g/mol | A moderate molecular weight for a starting material. |

| Amino Group (-NH₂) | Nucleophilic | Acts as a key site for amide bond formation or as a nucleophile in the construction of heterocyclic cores like quinazolines. |

| Fluoro Group (-F) | Electron-withdrawing | Can increase the acidity of the neighboring amino group, modulate pKa, and enhance binding affinity of the final inhibitor through favorable interactions with the kinase active site. Also often improves metabolic stability.[3] |

| Iodo Group (-I) | Excellent leaving group | Ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide range of substituents to build molecular complexity.[1][4] |

| Methyl Ester (-COOCH₃) | Reactive center | Can be hydrolyzed to the corresponding carboxylic acid for further functionalization or can be involved in cyclization reactions. |

The strategic placement of these functional groups allows for a modular and convergent approach to the synthesis of a diverse library of kinase inhibitors.

Application in the Synthesis of a Quinazoline-Based Kinase Inhibitor: A Protocol

The 4-anilinoquinazoline scaffold is a well-established pharmacophore in a number of approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib.[5][6] The following protocol outlines a plausible synthetic route for a generic 4-anilinoquinazoline-based kinase inhibitor, starting from Methyl 3-amino-4-fluoro-5-iodobenzoate. This protocol is based on established synthetic methodologies for this class of compounds.

Protocol 1: Synthesis of a 6-Iodo-7-fluoro-4-oxo-3,4-dihydroquinazoline-5-carboxylic acid methyl ester

Objective: To construct the core quinazoline ring system from Methyl 3-amino-4-fluoro-5-iodobenzoate.

Materials:

-

Methyl 3-amino-4-fluoro-5-iodobenzoate

-

Formamide

-

High-boiling point solvent (e.g., N,N-Dimethylformamide, DMF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Cyclization: In a round-bottom flask, dissolve Methyl 3-amino-4-fluoro-5-iodobenzoate (1.0 eq) in an excess of formamide.

-

Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the crude 6-iodo-7-fluoroquinazolin-4(3H)-one derivative.

-

Chlorination: Suspend the crude quinazolinone (1.0 eq) in a mixture of phosphorus oxychloride (POCl₃) and a catalytic amount of DMF.

-

Reflux the mixture for 2-3 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chloro-6-iodo-7-fluoroquinazoline intermediate.

Protocol 2: Suzuki Coupling for Aryl Group Introduction

Objective: To introduce a desired aryl or heteroaryl moiety at the 6-position of the quinazoline core via a Suzuki coupling reaction.

Materials:

-

4-chloro-6-iodo-7-fluoroquinazoline intermediate from Protocol 1

-

Desired aryl or heteroaryl boronic acid or ester (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water)

Procedure:

-

To a degassed solution of the 4-chloro-6-iodo-7-fluoroquinazoline (1.0 eq) in a 1,4-dioxane/water mixture, add the arylboronic acid (1.1 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 6-aryl-4-chloro-7-fluoroquinazoline.

Protocol 3: Buchwald-Hartwig Amination for Final Inhibitor Synthesis

Objective: To couple the 6-aryl-4-chloro-7-fluoroquinazoline with a substituted aniline to generate the final kinase inhibitor.

Materials:

-

6-aryl-4-chloro-7-fluoroquinazoline from Protocol 2

-

Substituted aniline (1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

-

Ligand (e.g., Xantphos, 0.04 eq)

-

Base (e.g., Cs₂CO₃, 1.5 eq)

-

Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine the 6-aryl-4-chloro-7-fluoroquinazoline (1.0 eq), the substituted aniline (1.2 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Add anhydrous toluene and degas the mixture.

-

Heat the reaction to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield the final kinase inhibitor.

Caption: Synthetic workflow for a generic kinase inhibitor.

Targeting Key Oncogenic Signaling Pathways

Kinase inhibitors derived from Methyl 3-amino-4-fluoro-5-iodobenzoate and related building blocks often target critical signaling pathways that are hijacked by cancer cells to promote their growth and survival. Two of the most important pathways are the EGFR and VEGFR signaling cascades.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are central to cell proliferation, survival, and differentiation.[7][8][9] In many cancers, EGFR is mutated or overexpressed, leading to constitutive activation of these downstream signals. EGFR inhibitors block the kinase activity of the receptor, thereby shutting down these pro-cancerous signals.

VEGFR Signaling Pathway: The Vascular Endothelial Growth Factor Receptor (VEGFR) is a key regulator of angiogenesis, the formation of new blood vessels.[10][11][12] Tumors require a dedicated blood supply to grow and metastasize, and they achieve this by secreting VEGF, which activates VEGFR on endothelial cells. This activation initiates signaling pathways that promote the proliferation and migration of endothelial cells, leading to the formation of new blood vessels that feed the tumor. VEGFR inhibitors block this process, effectively starving the tumor of its blood supply.

Caption: A simplified receptor tyrosine kinase signaling pathway.

Conclusion

Methyl 3-amino-4-fluoro-5-iodobenzoate is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern allows for the strategic and efficient construction of complex molecules with desirable pharmacological properties. The protocols and pathways outlined in this application note provide a framework for researchers and drug development professionals to leverage the potential of this important synthetic intermediate in the ongoing quest for more effective and targeted cancer therapies.

References

-

Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... - ResearchGate. Available at: [Link]

-

Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

-

EGF/EGFR Signaling Pathway - Creative Diagnostics. Available at: [Link]

-

EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. Available at: [Link]

-

VEGFA-VEGFR2 signaling | Pathway - PubChem. Available at: [Link]

-

VEGF signaling pathway - Proteopedia, life in 3D. Available at: [Link]

-

VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR - Bio-Rad. Available at: [Link]

- CN103159747A - Synthetic method of lapatinib - Google Patents.

-

Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia - MDPI. Available at: [Link]

- WO2014170910A1 - Process for the preparation of lapatinib - Google Patents.

-

Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem. Available at: [Link]

-

Lapatinib synthesis via C–H functionalization - ResearchGate. Available at: [Link]

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. Available at: [Link]

-

Synthesis of anticancer drug vandetanib - ResearchGate. Available at: [Link]

-

Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC. Available at: [Link]

-

Development of a series of novel 4-anlinoquinazoline derivatives possessing quinazoline skeleton: Design, synthesis, EGFR kinase inhibitory efficacy, and evaluation of anticancer activities in vitro - PubMed. Available at: [Link]

-

Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC. Available at: [Link]

-

Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. Available at: [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development - Semantic Scholar. Available at: [Link]

-

Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - MDPI. Available at: [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. Available at: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. Development of a series of novel 4-anlinoquinazoline derivatives possessing quinazoline skeleton: Design, synthesis, EGFR kinase inhibitory efficacy, and evaluation of anticancer activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 12. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

Precision Functionalization of Methyl 3-amino-4-fluoro-5-iodobenzoate via Pd-Catalysis

[1]

Executive Summary & Structural Logic

Methyl 3-amino-4-fluoro-5-iodobenzoate is a high-value "linchpin" scaffold extensively used in the synthesis of kinase inhibitors (e.g., TRK, VEGFR, and EGFR families).[1] Its synthetic utility lies in the orthogonal reactivity of its three functional handles:

-

C-5 Iodine: A highly reactive electrophile for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).[1]

-

C-3 Amine: A nucleophile for heterocycle formation (e.g., cyclization to indazoles or quinazolines) or amide coupling.[1]

-

C-4 Fluorine: An activating group that influences the electronics of the ring and can serve as a site for nucleophilic aromatic substitution (

) under forcing conditions, though it is generally stable during standard cross-coupling.[1]

The Challenge: The primary difficulty in handling this substrate is the presence of the free amine (

This guide details optimized protocols to selectively functionalize the C-5 position while preserving the integrity of the amine and ester.[1]

Reactivity Profile & Strategic Planning

Before initiating synthesis, the electronic environment must be understood to select the correct catalyst system.

-

Electronic Effect: The C-4 Fluorine atom is electron-withdrawing (inductive effect), which destabilizes the C-I bond, making oxidative addition of

faster than in non-fluorinated analogues.[1] -

Chemomodulation: The C-3 Amine is electron-donating (resonance).[1] However, the inductive withdrawal of the fluorine dominates the local environment at C-5, maintaining high reactivity toward oxidative addition.[1]

Decision Matrix: Catalyst Selection

| Parameter | Recommendation | Rationale |

| Catalyst Source | The bidentate ferrocenyl ligand (dppf) has a large bite angle and creates a steric environment that discourages the substrate's free amine from displacing the ligand and deactivating the metal center.[1] | |

| Alternative | Viable for simple couplings but prone to "Pd-black" precipitation if the amine substrate concentration is high.[1] | |

| Base | Mild enough to prevent ester hydrolysis but strong enough to activate boronic acids.[1] Avoid | |

| Solvent | 1,4-Dioxane / | Excellent solubility for the benzoate ester; water is required for the transmetallation step in Suzuki coupling.[1] |

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of Biaryl derivatives (C-C bond formation).[1]

Materials

-

Substrate: Methyl 3-amino-4-fluoro-5-iodobenzoate (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)[1]

-

Catalyst:

(3–5 mol%)[1] -

Base:

(2.5 equiv)[1] -

Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

-

Atmosphere: Argon or Nitrogen (Strictly degassed)[1]

Step-by-Step Methodology

-

Degassing (Critical):

-

Reaction Assembly:

-

Thermal Cycle:

-

Heat the mixture to 85–90°C .

-

Monitoring: Check via LC-MS or TLC after 2 hours. The electron-deficient nature of the ring usually drives this reaction to completion within 2–4 hours.[1]

-

Checkpoint: If the reaction stalls, add a fresh portion of boronic acid (0.2 equiv), NOT more catalyst.

-

-

Workup:

-

Purification:

Protocol B: Sonogashira Coupling

Objective: Introduction of alkynes (e.g., for subsequent cyclization to indoles or quinolines).[1]

Materials

-

Substrate: Methyl 3-amino-4-fluoro-5-iodobenzoate (1.0 equiv)

-

Alkyne: Terminal Alkyne (1.2 equiv)[1]

-

Catalyst:

(5 mol%)[1][2] -

Co-Catalyst:

(2 mol%)[1] -

Base/Solvent: Triethylamine (

) or Diethylamine (

Step-by-Step Methodology

-

Pre-Activation:

-

Dissolve the Substrate in anhydrous DMF/Triethylamine under Argon.

-

Add CuI and stir for 5 minutes. The solution may turn slightly yellow/green.[1]

-

-

Catalysis:

-

Reaction Conditions:

-

Stir at Room Temperature for 1 hour.

-

If conversion is low (<50%), heat to 50°C .[1] Warning: Temperatures >60°C with free amines and copper can lead to complex side reactions.

-

-

Workup (Copper Removal):

Visualization: Reaction Pathways & Logic

The following diagram illustrates the divergent synthesis pathways and the critical control points for the "3-4-5" substituted benzoate scaffold.

Caption: Divergent synthetic pathways for the functionalization of the 5-iodo position. Note the risk path (red) associated with improper ligand selection.[1]

Expert Tips & Troubleshooting

| Issue | Diagnosis | Solution |

| "The Black Mirror" | Palladium precipitating as Pd(0) black metal on the flask walls.[1] | The amine substrate is displacing labile ligands (like |

| Low Conversion | Starting material remains despite heating.[1] | The C-4 Fluorine might be reducing electron density too much for the specific oxidative addition cycle if the catalyst is old.[1] Add 1-2 drops of water (if anhydrous) to activate boronic acids, or switch to SPhos ligand for sterically hindered/deactivated systems.[1] |

| Ester Hydrolysis | Formation of the carboxylic acid (M-14 mass shift).[1] | Base concentration is too high or temperature is too aggressive.[1] Switch from |

| Protodeiodination | Iodine is replaced by Hydrogen (I | Often caused by excessive heating in alcoholic solvents.[1] Ensure solvent is Dioxane or Toluene , not Methanol/Ethanol. |

Safety & Handling

-

Organotin/Boron Waste: Segregate all heavy metal waste streams.[1]

-

Skin Sensitization: Halo-anilines are potent sensitizers.[1] Double-gloving (Nitrile) is mandatory.[1]

-

Pressure: Suzuki couplings at 90°C in sealed vials generate pressure.[1] Use rated pressure vials (e.g., microwave vials) behind a blast shield.[1]

References

-

Suzuki-Miyaura Coupling Mechanism & Ligand Effects

-

Functionalization of 3-amino-benzoates

-

Sonogashira Coupling Best Practices

-

Catalyst Selection for Anilines

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1]

-

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. METHYL 3-AMINO-4-IODOBENZOATE | 412947-54-7 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with Methyl 3-amino-4-fluoro-5-iodobenzoate

Welcome to the technical support center for optimizing Suzuki coupling reactions with the challenging substrate, Methyl 3-amino-4-fluoro-5-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and enhance the efficiency of their cross-coupling reactions. Here, we will delve into the nuances of this specific reaction, providing in-depth, field-proven insights to overcome common experimental hurdles.

Understanding the Substrate: Methyl 3-amino-4-fluoro-5-iodobenzoate

The structure of Methyl 3-amino-4-fluoro-5-iodobenzoate presents a unique set of challenges for the Suzuki-Miyaura coupling. The presence of an electron-donating amino group, an electron-withdrawing fluoro group, and a sterically demanding iodo group ortho to the fluorine all influence the reactivity of the aryl iodide. The methyl ester, while generally robust, can be susceptible to hydrolysis under harsh basic conditions. A thorough understanding of these electronic and steric factors is paramount for successful optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My Suzuki coupling reaction with Methyl 3-amino-4-fluoro-5-iodobenzoate is giving a low yield or failing completely. What are the likely causes and how can I fix it?

A1: Low or no yield is a common frustration, often stemming from several key factors. Let's break down the potential culprits and their solutions.

-

Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.[1] Ensure your palladium source is fresh and handled under an inert atmosphere. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions facilitate its reduction to Pd(0).

-

Suboptimal Ligand Choice: For this electron-deficient and sterically hindered substrate, standard ligands like PPh₃ may be insufficient.[2] More electron-rich and bulky phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are often necessary to promote the rate-determining oxidative addition step.[3][4]

-

Ineffective Base: The base plays a critical role in the transmetalation step by activating the boronic acid.[5][6] The choice of base is often solvent-dependent. For substrates with base-sensitive groups like esters, milder bases such as K₃PO₄ or Cs₂CO₃ are preferable to strong bases like NaOH or KOtBu.[3] Ensure the base is finely powdered and dry to maximize its reactivity.

-

Inappropriate Solvent System: The solvent must be able to dissolve all reaction components and be compatible with the chosen base. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[3] All solvents must be thoroughly degassed to remove oxygen.

-

Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to degradation of the starting material or catalyst. A systematic screen of temperatures, for example from 80°C to 120°C, can help identify the optimal balance.[7]

Q2: I'm observing a significant amount of dehalogenated starting material (Methyl 3-amino-4-fluorobenzoate) as a byproduct. What's causing this and how can I minimize it?

A2: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[8] This typically occurs when the palladium intermediate reacts with a hydride source.

-

Source of Hydride: Solvents like THF or alcohols can be hydride sources. Using a different solvent system, such as dioxane or toluene, may reduce this side reaction. Amines used as bases can also contribute.

-

Reaction Conditions: Prolonged reaction times at high temperatures can promote dehalogenation. Optimizing the reaction time by monitoring the reaction progress (e.g., by TLC or LC-MS) can help.

-

Catalyst and Ligand: The choice of ligand can influence the relative rates of reductive elimination (the desired step) and hydride transfer. Experimenting with different bulky, electron-rich ligands may suppress dehalogenation.

Q3: My primary side product is the homocoupling of my boronic acid. How can I prevent this?

A3: Homocoupling of the boronic acid (formation of a biaryl from two boronic acid molecules) is another frequent side reaction.[9]

-

Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, or a pre-catalyst that readily generates Pd(0) can minimize side reactions that occur with Pd(II) species.[3]

-

Controlled Addition: Slowly adding the boronic acid to the reaction mixture can keep its concentration low and disfavor homocoupling.

-

Optimize Ligand: Bulky, electron-rich ligands can sometimes suppress homocoupling by sterically hindering the approach of two boronic acid molecules to the palladium center.[3]

Q4: I am struggling with the purification of my final product from the reaction mixture. Any suggestions?

A4: Purification can be challenging due to the presence of catalyst residues, excess boronic acid, and byproducts.

-

Workup Procedure: A standard workup involves quenching the reaction, extracting with an organic solvent, and washing with brine. For ester-containing compounds, avoid strongly acidic or basic aqueous washes to prevent hydrolysis.

-

Removal of Palladium: Treating the organic layer with a scavenger resin or filtering through a pad of celite can help remove residual palladium.

-

Chromatography: Flash column chromatography is often necessary for final purification. A careful selection of the solvent system is crucial to achieve good separation of the desired product from closely related impurities.

Frequently Asked Questions (FAQs)

What is the role of the base in the Suzuki coupling reaction?

The base has three primary roles in the Suzuki coupling mechanism:

-

Formation of the Palladium Complex: It can react with the Pd(II) complex after oxidative addition.

-

Formation of the Boronate Complex: It activates the organoboron species, making it more nucleophilic for the transmetalation step.[5][10]

-

Acceleration of Reductive Elimination: It can accelerate the final step where the product is formed and the Pd(0) catalyst is regenerated.[10]

How do the substituents on "Methyl 3-amino-4-fluoro-5-iodobenzoate" affect the reaction?

-

Iodine: As a leaving group, iodine is highly reactive in the oxidative addition step (Reactivity: I > Br > Cl).[11]

-

Fluorine: The strongly electron-withdrawing fluorine atom can increase the rate of oxidative addition.[12] However, it can also influence the electronic properties of the resulting biaryl product.

-

Amino Group: The electron-donating amino group can decrease the rate of oxidative addition. It can also potentially coordinate to the palladium center, affecting the catalytic cycle.

-

Methyl Ester: While generally stable, it can be hydrolyzed under strongly basic conditions, especially at elevated temperatures.

Which palladium catalyst and ligand combination is best for this substrate?

There is no single "best" combination, as the optimal choice depends on the specific boronic acid partner. However, for challenging substrates like this, catalyst systems known for their high activity are a good starting point.[4]

| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks |

| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[4] | Air-sensitive, higher cost. |

| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[4] | Air-sensitive, higher cost. |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood.[4] | Lower activity for challenging substrates, may require higher temperatures.[4] |

| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and is relatively air-stable.[4] | May not be as active as Buchwald-type systems for this specific substrate.[4] |

Experimental Protocols

General Procedure for Suzuki Coupling of Methyl 3-amino-4-fluoro-5-iodobenzoate

This is a representative protocol and may require optimization for your specific boronic acid.

-

Reaction Setup: To a dry reaction vessel, add Methyl 3-amino-4-fluoro-5-iodobenzoate (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).

-

Reaction: Heat the mixture to the desired temperature (e.g., 100°C) and stir for the required time (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Process

The Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.

References

-

Duc, G. et al. The role of the base in the reaction mechanism for the Suzuki coupling. Wikipedia. Available at: [Link].

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link].

-

NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. Available at: [Link].

-

Farras, F. et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link].

-

HZPT Blog. (2024). Understanding the Importance of Base in Suzuki Coupling. Available at: [Link].

-

Farras, F. et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link].

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link].

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link].

-

Bellina, F. et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. Available at: [Link].

-

YouTube. (2024). Common Byproducts in Suzuki Coupling. Available at: [Link].

-

RSC Publishing. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link].

-

PMC. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Available at: [Link].

-

ACS Publications. (2010). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. Available at: [Link].

-

Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Available at: [Link].

-

Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Available at: [Link].

-

HZPT Blog. (2024). Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid. Available at: [Link].

-

ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link].

-

ResearchGate. (2020). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Available at: [Link].

-

ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link].

-

NTNU. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Available at: [Link].

-

The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available at: [Link].

-

Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link].

-

ACS Publications. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. Available at: [Link].

-

Myers, A. The Suzuki Reaction. Chem 115. Available at: [Link].

-

MDPI. (2018). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link].

-

MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link].

-

ResearchGate. (2019). Side reactions of Suzuki cross-coupling. Available at: [Link].

-

ResearchGate. (2020). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Available at: [Link].

-

Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link].

-

ResearchGate. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.. Available at: [Link].

-

ResearchGate. (2021). Aminative Suzuki-Miyaura coupling. Available at: [Link].

-

PubMed. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Available at: [Link].

-

ResearchGate. (2025). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. blog.hzpt.com [blog.hzpt.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Yoneda Labs [yonedalabs.com]

- 9. youtube.com [youtube.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nbinno.com [nbinno.com]

Technical Support Center: Troubleshooting the Synthesis of Methyl 3-amino-4-fluoro-5-iodobenzoate

Welcome to the Technical Support Center for advanced chemical synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals working with Methyl 3-amino-4-fluoro-5-iodobenzoate, a key building block in pharmaceutical development. Its structural complexity, featuring three distinct functional groups on the aromatic ring, presents unique challenges in synthesis and purification.

This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you identify, control, and mitigate the formation of common side products and impurities. Our focus is on the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Plausible Synthetic Pathway

While multiple synthetic routes to Methyl 3-amino-4-fluoro-5-iodobenzoate are conceivable, a common and logical approach involves a multi-step sequence starting from methyl 3-amino-4-fluorobenzoate. This pathway is illustrated below and will serve as the framework for our discussion on impurity formation.

Caption: A plausible direct iodination route to the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of Methyl 3-amino-4-fluoro-5-iodobenzoate.

Q1: After my iodination step, TLC and LC-MS analysis show two major product spots with the same mass. What is the likely impurity?

A1: Formation of Regioisomers.

This is a classic and highly probable issue during the electrophilic iodination of an activated aromatic ring. The directing effects of the amino and ester groups can lead to the formation of an unwanted regioisomer.

-

Expected Product: Methyl 3-amino-4-fluoro-5-iodobenzoate

-

Likely Impurity: Methyl 5-amino-4-fluoro-2-iodobenzoate

Causality & Mechanism: The amino group (-NH₂) is a powerful activating, ortho-, para-directing group, while the methyl ester (-COOCH₃) is a deactivating, meta-directing group. The fluorine atom is deactivating but ortho-, para-directing. The position of iodination is a result of the combined electronic and steric effects of these substituents. While the desired C-5 position is activated by the amino group, the C-2 position is also activated, leading to competitive iodination.

Caption: Competitive iodination leading to regioisomer formation.

Troubleshooting & Mitigation:

-

Control Temperature: Run the reaction at lower temperatures (e.g., 0 °C to room temperature) to increase the selectivity of the reaction. Higher temperatures often lead to a decrease in regioselectivity.

-

Choice of Iodinating Agent: The reactivity of the iodinating agent can influence selectivity. Milder reagents may provide better control. Common reagents include Iodine monochloride (ICl) or a mixture of Iodine (I₂) with an oxidant like periodic acid (HIO₃) or nitric acid.

-

Purification: These isomers can be difficult to separate. Careful column chromatography using a shallow solvent gradient is often necessary. Monitor fractions by TLC or HPLC to ensure separation.

Q2: My reaction seems to stall, and I have a significant amount of starting material left. What could be the issue?

A2: Incomplete Reaction or Reagent Decomposition.

This issue can arise from several factors related to the reaction conditions and reagent stability.

Potential Causes:

-

Insufficient Iodinating Agent: The iodinating reagent may have been consumed by side reactions or was not added in a sufficient molar excess.

-

Reversibility: Electrophilic iodination can be reversible, especially under strongly acidic conditions[1]. If the reaction generates acid as a byproduct and there is no base to neutralize it, an equilibrium may be established that leaves a significant amount of starting material.

-